Cas no 2228332-92-9 (1-4-(1H-1,2,3,4-tetrazol-1-yl)butylcyclopropan-1-ol)

1-4-(1H-1,2,3,4-tetrazol-1-yl)butylcyclopropan-1-ol 化学的及び物理的性質
名前と識別子
-
- 1-4-(1H-1,2,3,4-tetrazol-1-yl)butylcyclopropan-1-ol
- EN300-1733062
- 2228332-92-9
- 1-[4-(1H-1,2,3,4-tetrazol-1-yl)butyl]cyclopropan-1-ol
-
- インチ: 1S/C8H14N4O/c13-8(4-5-8)3-1-2-6-12-7-9-10-11-12/h7,13H,1-6H2
- InChIKey: OYESVGMAXZPENC-UHFFFAOYSA-N
- ほほえんだ: OC1(CCCCN2C=NN=N2)CC1
計算された属性
- せいみつぶんしりょう: 182.11676108g/mol
- どういたいしつりょう: 182.11676108g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 5
- 複雑さ: 172
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.3
- トポロジー分子極性表面積: 63.8Ų
1-4-(1H-1,2,3,4-tetrazol-1-yl)butylcyclopropan-1-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1733062-1.0g |
1-[4-(1H-1,2,3,4-tetrazol-1-yl)butyl]cyclopropan-1-ol |
2228332-92-9 | 1g |
$1272.0 | 2023-05-23 | ||
Enamine | EN300-1733062-5.0g |
1-[4-(1H-1,2,3,4-tetrazol-1-yl)butyl]cyclopropan-1-ol |
2228332-92-9 | 5g |
$3687.0 | 2023-05-23 | ||
Enamine | EN300-1733062-10g |
1-[4-(1H-1,2,3,4-tetrazol-1-yl)butyl]cyclopropan-1-ol |
2228332-92-9 | 10g |
$5467.0 | 2023-09-20 | ||
Enamine | EN300-1733062-5g |
1-[4-(1H-1,2,3,4-tetrazol-1-yl)butyl]cyclopropan-1-ol |
2228332-92-9 | 5g |
$3687.0 | 2023-09-20 | ||
Enamine | EN300-1733062-0.1g |
1-[4-(1H-1,2,3,4-tetrazol-1-yl)butyl]cyclopropan-1-ol |
2228332-92-9 | 0.1g |
$1119.0 | 2023-09-20 | ||
Enamine | EN300-1733062-10.0g |
1-[4-(1H-1,2,3,4-tetrazol-1-yl)butyl]cyclopropan-1-ol |
2228332-92-9 | 10g |
$5467.0 | 2023-05-23 | ||
Enamine | EN300-1733062-1g |
1-[4-(1H-1,2,3,4-tetrazol-1-yl)butyl]cyclopropan-1-ol |
2228332-92-9 | 1g |
$1272.0 | 2023-09-20 | ||
Enamine | EN300-1733062-0.05g |
1-[4-(1H-1,2,3,4-tetrazol-1-yl)butyl]cyclopropan-1-ol |
2228332-92-9 | 0.05g |
$1068.0 | 2023-09-20 | ||
Enamine | EN300-1733062-0.25g |
1-[4-(1H-1,2,3,4-tetrazol-1-yl)butyl]cyclopropan-1-ol |
2228332-92-9 | 0.25g |
$1170.0 | 2023-09-20 | ||
Enamine | EN300-1733062-2.5g |
1-[4-(1H-1,2,3,4-tetrazol-1-yl)butyl]cyclopropan-1-ol |
2228332-92-9 | 2.5g |
$2492.0 | 2023-09-20 |
1-4-(1H-1,2,3,4-tetrazol-1-yl)butylcyclopropan-1-ol 関連文献
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Xiaofeng Xie,Jianqiang Luo,Jing Sun New J. Chem., 2017,41, 7938-7946
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Sherif Ashraf Fahmy,Fortuna Ponte,Iten M. Fawzy,Emilia Sicilia,Hassan Mohamed El-Said Azzazy RSC Adv., 2021,11, 24673-24680
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Chen Chen,Qiao Sun,Dong-Xue Ren,Rui Zhang,Feng-Ying Bai,Yong-Heng Xing,Zhan Shi CrystEngComm, 2013,15, 5561-5573
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Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040
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Eri Nagabuchi,Masashi Takahashi,Hatsumi Mori Chem. Commun., 2014,50, 2481-2483
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M. Amirul Islam,Ahasanul Karim,Chee Wai Woon,Baranitharan Ethiraj,Abu Yousuf RSC Adv., 2017,7, 4798-4805
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Xiufan Liu,Xuyang Xiong,Shuoping Ding,Qingqing Jiang,Juncheng Hu Catal. Sci. Technol., 2017,7, 3580-3590
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Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
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Liying Yin,Lin Liu,Ning Zhang Chem. Commun., 2021,57, 10484-10499
1-4-(1H-1,2,3,4-tetrazol-1-yl)butylcyclopropan-1-olに関する追加情報
Comprehensive Overview of 1-4-(1H-1,2,3,4-tetrazol-1-yl)butylcyclopropan-1-ol (CAS No. 2228332-92-9)
The compound 1-4-(1H-1,2,3,4-tetrazol-1-yl)butylcyclopropan-1-ol (CAS No. 2228332-92-9) is a unique and highly specialized chemical entity that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This molecule features a cyclopropane ring substituted with a hydroxyl group and a butyl chain terminating in a 1H-1,2,3,4-tetrazole moiety. The presence of these functional groups makes it a versatile intermediate for the synthesis of bioactive molecules, particularly in the development of novel therapeutics.
In recent years, the demand for tetrazole-containing compounds has surged due to their widespread applications in drug discovery. The 1H-1,2,3,4-tetrazole ring, in particular, is known for its metabolic stability and ability to mimic carboxylic acids, making it a valuable pharmacophore. Researchers are increasingly exploring 1-4-(1H-1,2,3,4-tetrazol-1-yl)butylcyclopropan-1-ol as a building block for potential antiviral, anti-inflammatory, and anticancer agents. Its structural uniqueness aligns with current trends in fragment-based drug design and small molecule optimization, which are hot topics in the pharmaceutical industry.
The synthesis of 1-4-(1H-1,2,3,4-tetrazol-1-yl)butylcyclopropan-1-ol involves multi-step organic reactions, including cyclopropanation and tetrazole formation. Advanced techniques such as microwave-assisted synthesis and flow chemistry have been employed to improve yield and purity, addressing the growing need for sustainable and efficient synthetic methods. These innovations are particularly relevant in the context of green chemistry, a major focus area for modern researchers aiming to reduce environmental impact.
From a pharmacological perspective, the cyclopropane moiety in this compound is noteworthy for its ability to enhance metabolic stability and bioavailability. This characteristic is critical in the design of next-generation therapeutics, where improving drug-like properties is a priority. Additionally, the compound's potential as a ligand for biological targets has sparked interest in its use for structure-activity relationship (SAR) studies, a key step in rational drug design.
In the realm of cheminformatics and computational chemistry, 1-4-(1H-1,2,3,4-tetrazol-1-yl)butylcyclopropan-1-ol has been studied for its molecular interactions and binding affinities. Tools like molecular docking and quantitative structure-activity relationship (QSAR) modeling have been utilized to predict its behavior in biological systems. These approaches are integral to the AI-driven drug discovery movement, which leverages machine learning to accelerate the identification of promising candidates.
The compound's applications extend beyond pharmaceuticals. It has also been explored in material science for the development of functional polymers and smart materials. Its unique structure offers opportunities for creating materials with tailored properties, such as enhanced thermal stability or specific electronic characteristics. This interdisciplinary potential makes it a subject of interest in both academic and industrial research.
As the scientific community continues to seek innovative solutions for global health challenges, compounds like 1-4-(1H-1,2,3,4-tetrazol-1-yl)butylcyclopropan-1-ol are poised to play a pivotal role. Its combination of a cyclopropane scaffold and a tetrazole group provides a fertile ground for further exploration, particularly in areas such as precision medicine and targeted therapy. With ongoing advancements in synthetic and analytical technologies, the future prospects for this compound are exceptionally promising.
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